molecular formula C15H19N3O B11858646 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one CAS No. 651309-09-0

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one

Cat. No.: B11858646
CAS No.: 651309-09-0
M. Wt: 257.33 g/mol
InChI Key: RRPKLPUNDUREIB-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

    Introduction of the Piperidine Moiety: This step may involve nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could be used to modify the isoquinoline core.

    Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, or DNA. The piperidine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.

Uniqueness

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one is unique due to the specific combination of the isoquinoline core with the piperidine moiety and the methyl group, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

651309-09-0

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

4-methyl-5-(piperidin-4-ylamino)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H19N3O/c1-10-9-17-15(19)12-3-2-4-13(14(10)12)18-11-5-7-16-8-6-11/h2-4,9,11,16,18H,5-8H2,1H3,(H,17,19)

InChI Key

RRPKLPUNDUREIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C(=CC=C2)NC3CCNCC3

Origin of Product

United States

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